Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2,6,6-trimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6,6-trimethyl-1-oxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and monitored using techniques like NMR and HPLC to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: Similar in structure but differs in the position of functional groups.
2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane: Another spiro compound with different substituents.
Uniqueness
Methyl 2,6,6-trimethyl-1-oxaspiro[2Its spiro structure also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate, also known as 2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one, is a compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula: C10H16O2
- Molecular Weight: 168.23 g/mol
- CAS Number: 13080-28-9
The compound features a spirocyclic structure that contributes to its unique chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that the biological activity of this compound is primarily associated with its role as an epoxide. The stereochemistry of the compound significantly influences its biological effects, particularly in enzymatic reactions.
Enzymatic Hydrolysis
A study highlighted the preference of yeast epoxide hydrolase (YEH) for O-axial C3 epimers of 1-oxaspiro[2.5]octanes, suggesting that these stereoisomers are more readily hydrolyzed than their equatorial counterparts. This enzymatic activity is crucial for the detoxification of spiroepoxides, indicating that this compound may play a role in metabolic processes involving spiroepoxide compounds .
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Neurotrophic Effects : Research on related compounds has shown significant neurotrophic activities in neuronal cultures. For instance, illicium sesquiterpenes demonstrated enhanced neurite outgrowth in rat cortical neurons, suggesting potential applications in neuroprotection and regeneration .
- Antioxidant Properties : Compounds with similar structures have been noted for their antioxidant capabilities, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Activity : Some studies suggest that spirocyclic compounds may exhibit anti-inflammatory properties by modulating inflammatory pathways.
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of spirocyclic compounds on fetal rat cortical neurons, treatment with methyl derivatives resulted in significant neurite outgrowth compared to controls treated with ethanol. This finding underscores the potential therapeutic applications of such compounds in neurodegenerative diseases .
Case Study 2: Enzymatic Detoxification
A detailed investigation into the enzymatic hydrolysis of spiroepoxides revealed that YEH preferentially hydrolyzes O-axial C3 epimers more rapidly than equatorial ones. This suggests that this compound could be effectively processed by this enzyme, facilitating its detoxification and metabolic clearance .
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Biological Activity | Key Findings |
---|---|---|---|
This compound | C10H16O2 | Neurotrophic | Enhances neurite outgrowth in neuronal cultures |
Pulegone Oxide | C10H16O | Antioxidant | Exhibits antioxidant properties |
Illicium Sesquiterpenes | Varies | Neuroprotective | Significant neurotrophic effects observed |
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-10(2)5-7-12(8-6-10)11(3,15-12)9(13)14-4/h5-8H2,1-4H3 |
InChI Key |
CFMZIOXFLCRZSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
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